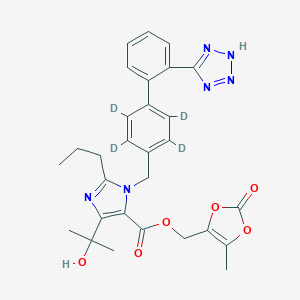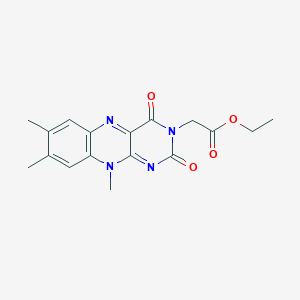
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . It is primarily used as an intermediate in the preparation of Nevirapine metabolites . This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a nitro group attached to a pyridine ring.
Preparation Methods
The synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Nitration: Introduction of the nitro group to the pyridine ring.
Methylation: Introduction of the methyl group to the pyridine ring.
The specific reaction conditions and reagents used in these steps can vary, but common reagents include cyclopropyl bromide for cyclopropylation, nitric acid for nitration, and methyl iodide for methylation. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Used in the development of drugs, particularly as an intermediate in the synthesis of antiviral drugs like Nevirapine.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be compared with similar compounds such as:
N-Cyclopropyl-4-methyl-2-pyridinamine: Lacks the nitro group, which affects its reactivity and applications.
N-Cyclopropyl-3-nitro-2-pyridinamine: Lacks the methyl group, which influences its chemical properties and uses.
N-Cyclopropyl-4-methyl-3-nitro-2-pyridine: Lacks the amine group, which affects its biological activity and interactions.
These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl, methyl, and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUKOOUYNDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440710 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-17-5 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














